molecular formula C18H14N2O5 B4154789 2-[(2,4-Dioxo-1-phenylpyrrolidine-3-carbonyl)amino]benzoic acid

2-[(2,4-Dioxo-1-phenylpyrrolidine-3-carbonyl)amino]benzoic acid

Cat. No.: B4154789
M. Wt: 338.3 g/mol
InChI Key: IHPRLWLPWMPGGN-UHFFFAOYSA-N
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Description

2-[(2,4-Dioxo-1-phenylpyrrolidine-3-carbonyl)amino]benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid moiety and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dioxo-1-phenylpyrrolidine-3-carbonyl)amino]benzoic acid typically involves multiple steps, starting with the preparation of the pyrrolidinyl intermediate. This intermediate is then reacted with benzoic acid derivatives under specific conditions to form the final compound. Common reagents used in these reactions include acyl chlorides, amines, and catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dioxo-1-phenylpyrrolidine-3-carbonyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(2,4-Dioxo-1-phenylpyrrolidine-3-carbonyl)amino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,4-Dioxo-1-phenylpyrrolidine-3-carbonyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key signaling pathways in cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-Dioxo-1-phenylpyrrolidine-3-carbonyl)amino]benzoic acid
  • This compound derivatives
  • Other benzoic acid derivatives

Uniqueness

What sets this compound apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties

Properties

IUPAC Name

2-[(2,4-dioxo-1-phenylpyrrolidine-3-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c21-14-10-20(11-6-2-1-3-7-11)17(23)15(14)16(22)19-13-9-5-4-8-12(13)18(24)25/h1-9,15H,10H2,(H,19,22)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPRLWLPWMPGGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(C(=O)N1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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